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molecular formula C9H6FN B7855969 4-Fluorocinnamonitrile

4-Fluorocinnamonitrile

Cat. No. B7855969
M. Wt: 147.15 g/mol
InChI Key: WVWTVBZOOBKCKI-UHFFFAOYSA-N
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Patent
US04335054

Procedure details

The procedure described in Example 1 is repeated, except that 15.86 g (0.1 mol) of 4-fluorobenzoyl chloride, 26.95 g (0.1 mol) of tri-n-hexylamine, 6.53 g (0.125 mol) of acrylonitrile and 0.575 g (0.001 mol) of bis-(dibenzylidene-acetone)-palladium(O) in 50 ml of dioxane are used. After a reaction time of 33 hours at 100° C., 2.63 g (0.0179 mol) of 4-fluorocinnamonitrile are obtained, corresponding to a yield of 17.9% of theory; analysis for C9H6FN (molecular weight 147): calculated C 73.46%, H 4.11%, N 9.52%; found C 73.16%, H 4.19%, N 9.61%.
Quantity
15.86 g
Type
reactant
Reaction Step One
Quantity
26.95 g
Type
reactant
Reaction Step Two
Quantity
6.53 g
Type
reactant
Reaction Step Three
[Compound]
Name
bis-(dibenzylidene-acetone) palladium(O)
Quantity
0.575 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=O)=[CH:4][CH:3]=1.[CH2:11]([N:17](CCCCCC)CCCCCC)[CH2:12]CCCC.C(#N)C=C>O1CCOCC1>[F:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[CH:12][C:11]#[N:17])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
15.86 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
26.95 g
Type
reactant
Smiles
C(CCCCC)N(CCCCCC)CCCCCC
Step Three
Name
Quantity
6.53 g
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
bis-(dibenzylidene-acetone) palladium(O)
Quantity
0.575 g
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=CC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0179 mol
AMOUNT: MASS 2.63 g
YIELD: PERCENTYIELD 17.9%
YIELD: CALCULATEDPERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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